Levomethadyl Acetate Levomethadyl Acetate Levomethadyl acetate, also known as laam or levacetylmethadol, belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. Levomethadyl acetate is a drug which is used for the treatment and management of opiate dependence. it is sometimes used to treat severe pain in terminal patients. Levomethadyl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Levomethadyl acetate has been detected in multiple biofluids, such as urine and blood. Within the cell, levomethadyl acetate is primarily located in the membrane (predicted from logP). Levomethadyl acetate can be converted into nor-levomethadyl acetate and formaldehyde through its interaction with the enzyme cytochrome P450 3A7. In humans, levomethadyl acetate is involved in the levomethadyl acetate action action pathway and the levomethadyl acetate metabolism pathway. Levomethadyl acetate is a potentially toxic compound.
Levo-alphacetylmethadol is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence.
Levacetylmethadol is an acetate ester and a tertiary amino compound. It has a role as an opioid analgesic and a mu-opioid receptor antagonist.
Brand Name: Vulcanchem
CAS No.: 1477-40-3
VCID: VC0532970
InChI: InChI=1S/C23H31NO2/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16,18,22H,6,17H2,1-5H3/t18-,22-/m0/s1
SMILES: CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C
Molecular Formula: C23H31NO2
Molecular Weight: 353.5 g/mol

Levomethadyl Acetate

CAS No.: 1477-40-3

Inhibitors

VCID: VC0532970

Molecular Formula: C23H31NO2

Molecular Weight: 353.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Levomethadyl Acetate - 1477-40-3

CAS No. 1477-40-3
Product Name Levomethadyl Acetate
Molecular Formula C23H31NO2
Molecular Weight 353.5 g/mol
IUPAC Name [(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate
Standard InChI InChI=1S/C23H31NO2/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16,18,22H,6,17H2,1-5H3/t18-,22-/m0/s1
Standard InChIKey XBMIVRRWGCYBTQ-AVRDEDQJSA-N
Isomeric SMILES CC[C@@H](C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C
SMILES CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C
Canonical SMILES CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C
Appearance Solid powder
Physical Description Solid
Description Levomethadyl acetate, also known as laam or levacetylmethadol, belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. Levomethadyl acetate is a drug which is used for the treatment and management of opiate dependence. it is sometimes used to treat severe pain in terminal patients. Levomethadyl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Levomethadyl acetate has been detected in multiple biofluids, such as urine and blood. Within the cell, levomethadyl acetate is primarily located in the membrane (predicted from logP). Levomethadyl acetate can be converted into nor-levomethadyl acetate and formaldehyde through its interaction with the enzyme cytochrome P450 3A7. In humans, levomethadyl acetate is involved in the levomethadyl acetate action action pathway and the levomethadyl acetate metabolism pathway. Levomethadyl acetate is a potentially toxic compound.
Levo-alphacetylmethadol is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence.
Levacetylmethadol is an acetate ester and a tertiary amino compound. It has a role as an opioid analgesic and a mu-opioid receptor antagonist.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms (3R,6R)-3-Acetoxy-6-dimethylamino-4,4-diphenylheptane
6-(Dimethylamino)-4,4-Diphenyl-3-Heptanol Acetate
Acemethadone
Acetylmethadol
Alphacetylmethadol
Amidolacetate
Dimepheptanol
LAAM
Levo alpha Acetylmethadol
Levo-alpha-Acetylmethadol
Levoacetylmethadol
Levomethadyl
Levomethadyl Acetate
Levomethadyl Acetate Hydrochloride
Methadol
Methadyl Acetate
ORLAAM
Reference 1: Lott DC, Strain EC, Brooner RK, Bigelow GE, Johnson RE. HIV risk behaviors during pharmacologic treatment for opioid dependence: a comparison of levomethadyl acetate [corrected] buprenorphine, and methadone. J Subst Abuse Treat. 2006 Sep;31(2):187-94. Epub 2006 Jul 18. Erratum in: J Subst Abuse Treat. 2006 Oct;31(3):317. PubMed PMID: 16919747.
2: Law F. Review: levomethadyl acetate hydrochloride improves retention in treatment and reduces heroin use in heroin dependence. Evid Based Ment Health. 2002 Nov;5(4):107. PubMed PMID: 12440445.
3: Deamer RL, Wilson DR, Clark DS, Prichard JG. Torsades de pointes associated with high dose levomethadyl acetate (ORLAAM). J Addict Dis. 2001;20(4):7-14. Review. PubMed PMID: 11760927.
4: Johnson RE, Chutuape MA, Strain EC, Walsh SL, Stitzer ML, Bigelow GE. A comparison of levomethadyl acetate, buprenorphine, and methadone for opioid dependence. N Engl J Med. 2000 Nov 2;343(18):1290-7. PubMed PMID: 11058673.
5: Jones HE, Strain EC, Bigelow GE, Walsh SL, Stitzer ML, Eissenberg T, Johnson RE. Induction with levomethadyl acetate: safety and efficacy. Arch Gen Psychiatry. 1998 Aug;55(8):729-36. PubMed PMID: 9707384.
6: Eissenberg T, Bigelow GE, Strain EC, Walsh SL, Brooner RK, Stitzer ML, Johnson RE. Dose-related efficacy of levomethadyl acetate for treatment of opioid dependence. A randomized clinical trial. JAMA. 1997 Jun 25;277(24):1945-51. PubMed PMID: 9200635.
7: Levomethadyl acetate to be used in narcotic treatment programs. Clin Pharm. 1993 Nov;12(11):797, 800. PubMed PMID: 8275644.
8: Grevert P, Masover B, Goldstein A. Failure of methadone and levomethadyl acetate (levo-alpha-acetylmethadol, LAAM) maintenance to affect memory. Arch Gen Psychiatry. 1977 Jul;34(7):849-53. PubMed PMID: 879977.
9: Levine R, Zaks A, Fink M, Freedman AM. Levomethadyl acetate: prolonged duration of opioid effects, including cross tolerance to heroin, in man. 1973 [proceedings]. NIDA Res Monogr. 1976 Jul;(8):84-5. PubMed PMID: 995184.
10: Levine R, Zaks A, Fink M, Freedman AM. Levomethadyl acetate. Prolonged duration of opioid effects, including cross tolerance to heroin, in man. JAMA. 1973 Oct 15;226(3):316-8. PubMed PMID: 4740931.
PubChem Compound 15130
Last Modified Nov 11 2021
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